1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-bromophenyl)methyl]piperazine
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-bromophenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a benzodioxole ring and a bromophenyl group attached to a piperazine core. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-bromophenyl)methyl]piperazine typically involves multiple steps. One common method includes the reaction of 1,3-benzodioxole with piperazine in the presence of a suitable catalyst. The bromophenyl group is then introduced through a bromination reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific solvents to increase yield and purity .
Chemical Reactions Analysis
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-bromophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-bromophenyl)methyl]piperazine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 1-(1,3-benzodioxol-5-ylmethyl)piperazine
- 1-(3-bromophenyl)piperazine
What sets 1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-bromophenyl)methyl]piperazine apart is the combination of the benzodioxole and bromophenyl groups, which confer unique chemical and biological properties .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-bromophenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c20-17-3-1-2-15(10-17)12-21-6-8-22(9-7-21)13-16-4-5-18-19(11-16)24-14-23-18/h1-5,10-11H,6-9,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHZWFWNHHDUKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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